molecular formula C13H23NO3 B13253717 tert-Butyl N-(1-acetylcyclohexyl)carbamate

tert-Butyl N-(1-acetylcyclohexyl)carbamate

Cat. No.: B13253717
M. Wt: 241.33 g/mol
InChI Key: HTVRJDTZQXHABL-UHFFFAOYSA-N
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Description

tert-Butyl N-(1-acetylcyclohexyl)carbamate is a chemical compound with the molecular formula C13H23NO3. It is a carbamate derivative, which means it contains a carbamate group (–NHCOO–) as part of its structure. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl N-(1-acetylcyclohexyl)carbamate can be synthesized through the reaction of tert-butyl carbamate with 1-acetylcyclohexyl isocyanate. The reaction typically occurs under mild conditions, often in the presence of a base such as triethylamine. The reaction can be represented as follows:

tert-Butyl carbamate+1-acetylcyclohexyl isocyanatetert-Butyl N-(1-acetylcyclohexyl)carbamate\text{tert-Butyl carbamate} + \text{1-acetylcyclohexyl isocyanate} \rightarrow \text{this compound} tert-Butyl carbamate+1-acetylcyclohexyl isocyanate→tert-Butyl N-(1-acetylcyclohexyl)carbamate

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the compound meets the required specifications for its intended use.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-(1-acetylcyclohexyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbamate group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Amines and other reduced forms.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

tert-Butyl N-(1-acetylcyclohexyl)carbamate has several applications in scientific research:

    Chemistry: Used as a protecting group for amines in organic synthesis.

    Biology: Studied for its potential effects on biological systems.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of tert-Butyl N-(1-acetylcyclohexyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl N-hydroxycarbamate
  • tert-Butyl N-(1-methyl-4-oxocyclohexyl)carbamate
  • tert-Butyl carbamate

Uniqueness

tert-Butyl N-(1-acetylcyclohexyl)carbamate is unique due to its specific structure, which includes both a tert-butyl carbamate group and an acetylcyclohexyl moiety. This combination imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry.

Properties

Molecular Formula

C13H23NO3

Molecular Weight

241.33 g/mol

IUPAC Name

tert-butyl N-(1-acetylcyclohexyl)carbamate

InChI

InChI=1S/C13H23NO3/c1-10(15)13(8-6-5-7-9-13)14-11(16)17-12(2,3)4/h5-9H2,1-4H3,(H,14,16)

InChI Key

HTVRJDTZQXHABL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1(CCCCC1)NC(=O)OC(C)(C)C

Origin of Product

United States

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